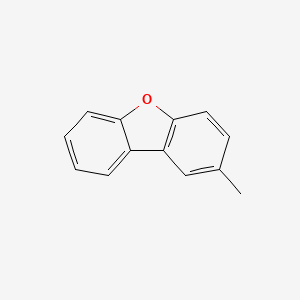

2-Methyldibenzofuran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyldibenzofuran is a chemical compound with the molecular formula C13H10O . It has a molecular weight of 182.2179 .

Synthesis Analysis

The synthesis of this compound involves a modification of Mayer’s method to obtain it in a good yield . The synthesis resulted in a melting point of 44.5-45.5°C .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java . The IUPAC Standard InChIKey for this compound is VTKMFJSESAHMLR-UHFFFAOYSA-N .Chemical Reactions Analysis

The thermochemical data of dibenzofuran, a compound of considerable industrial and environmental significance, was obtained from experimental calorimetric and computational techniques . The enthalpy of fusion, at the temperature of fusion, was determined by differential scanning calorimetry measurements of dibenzofuran .Physical and Chemical Properties Analysis

The thermochemical data of dibenzofuran, a compound of considerable industrial and environmental significance, was obtained from experimental calorimetric and computational techniques . The enthalpy of fusion, at the temperature of fusion, was determined by differential scanning calorimetry measurements of dibenzofuran .Aplicaciones Científicas De Investigación

Geo-Chromatographic Fractionation in Petroleum Geochemistry

2-Methyldibenzofuran (MDBF) and its methyl substituted homologues play a significant role in petroleum geochemistry. The distribution of dibenzofuran and its methylated homologues in dolomite reservoirs and their ability to trace oil migration orientation and filling pathways has been studied. The geo-chromatographic fractionation effect of MDBF in dolomite reservoirs demonstrates its potential as an effective molecular tracer for orientation and filling pathways in oil migration (Wang et al., 2020).

Synthesis and Evaluation of Antitumor Agents

MDBF has been involved in the synthesis of dihydrobenzofuran lignans, which show potential as antitumor agents. These compounds, synthesized through a biomimetic reaction sequence, have been evaluated for their ability to inhibit tubulin polymerization and showcase anticancer activity in various human tumor cell lines, particularly in leukemia and breast cancer cell lines (Pieters et al., 1999).

Antibacterial and Antifungal Activity

The synthesis and investigation of the antibacterial activity of 2-methylbenzofurans have been explored. Certain compounds, such as 2-Methyl-3-nitrobenzofuran and its analogs, exhibit bacteriostatic properties. These findings highlight the potential of MDBF derivatives in antibacterial applications (Powers, 1976).

Quantum Chemical Study for Therapeutic Applications

Theoretical studies involving 2,3-dihydrobenzofuran labeled arylidene indanones, which are considered special structures in therapeutic science, have been conducted. Such studies contribute to understanding the molecular basis of the biological potency of these compounds (Shinde et al., 2020).

Chemical Studies in Tobacco Smoke

MDBF and its derivatives have been identified in cigarette smoke, contributing to understanding the chemical composition of tobacco smoke and its potential health implications. This research is crucial for assessing the exposure risks associated with tobacco smoke (Hoffmann & Mazzola, 1970).

Mecanismo De Acción

Target of Action

This compound is a derivative of dibenzofuran, which is built from two benzene rings fused to a central furan ring

Mode of Action

Dibenzofuran and its derivatives have been studied for their thermochemical properties , which could potentially influence their interactions with biological targets.

Biochemical Pathways

Dibenzofuran and its derivatives, including 2-Methyldibenzofuran, are of considerable industrial and environmental significance . Their thermochemical stability has been studied , but the exact biochemical pathways they affect remain to be elucidated.

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented in the current literature. As a derivative of dibenzofuran, it may share some of the chemical properties and effects of its parent compound. Dibenzofuran and its derivatives have been studied for their thermochemical properties , which could potentially influence their effects at the molecular and cellular level.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-documented in the current literature. As a derivative of dibenzofuran, it may share some of the chemical properties and environmental interactions of its parent compound. Dibenzofuran and its derivatives have been studied for their thermochemical properties , which could potentially be influenced by environmental factors.

Análisis Bioquímico

Biochemical Properties

It is known that benzofuran compounds, which include 2-Methyldibenzofuran, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Cellular Effects

Benzofuran compounds have been shown to have various effects on cells, including anti-tumor effects

Molecular Mechanism

Dibenzofuran, a related compound, is known to undergo electrophilic reactions, such as halogenation and Friedel-Crafts reactions

Temporal Effects in Laboratory Settings

Dibenzofuran is known to be thermally robust, which is exploited in its use as a heat transfer agent

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 2-Methyldibenzofuran can be achieved through a Friedel-Crafts alkylation reaction using 2-methylphenol and phthalic anhydride as starting materials.", "Starting Materials": [ "2-methylphenol", "phthalic anhydride", "aluminum chloride", "chloroform", "sodium hydroxide", "water" ], "Reaction": [ "Mix 2-methylphenol and phthalic anhydride in chloroform", "Add aluminum chloride as a catalyst and heat the mixture under reflux", "After the reaction is complete, cool the mixture and add water to quench the reaction", "Extract the product with chloroform", "Wash the organic layer with sodium hydroxide solution to remove any impurities", "Dry the organic layer with anhydrous sodium sulfate", "Evaporate the solvent to obtain the crude product", "Purify the product by recrystallization from a suitable solvent" ] } | |

Número CAS |

7320-51-6 |

Fórmula molecular |

C13H10O |

Peso molecular |

182.22 g/mol |

Nombre IUPAC |

3-methyldibenzofuran |

InChI |

InChI=1S/C13H10O/c1-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-8H,1H3 |

Clave InChI |

JBFNQSFELCVNBC-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)OC3=CC=CC=C32 |

SMILES canónico |

CC1=CC2=C(C=C1)C3=CC=CC=C3O2 |

| 7320-51-6 | |

Pictogramas |

Environmental Hazard |

Origen del producto |

United States |

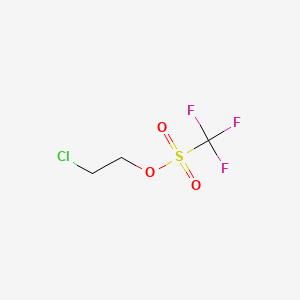

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

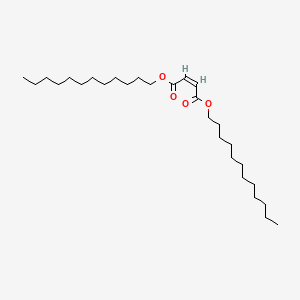

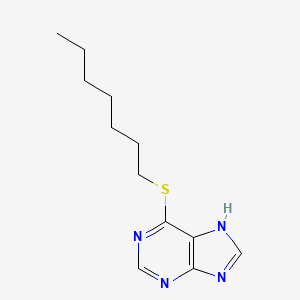

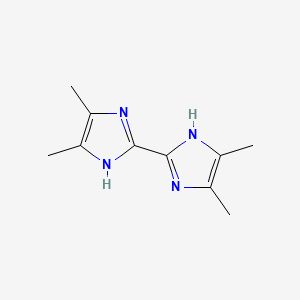

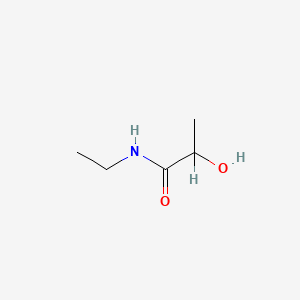

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.